2-NP-Sca-13C,15N3
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Overview
Description
2-Nitrobenzaldehyde semicarbazone-13C,15N3 is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of 2-nitrobenzaldehyde semicarbazone, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This labeling allows for precise tracking and quantification in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde semicarbazone-13C,15N3 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide in the presence of labeled carbon-13 and nitrogen-15 isotopes. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to monitor the incorporation of isotopes and ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde semicarbazone-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Products include amines and hydroxylamines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Nitrobenzaldehyde semicarbazone-13C,15N3 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Nitrobenzaldehyde semicarbazone-13C,15N3 involves its interaction with specific molecular targets. The stable isotopes allow for precise tracking and quantification, making it an invaluable tool in analytical chemistry. The compound interacts with enzymes and proteins, providing insights into their function and behavior under various conditions .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde semicarbazone-13C,15N2: Similar in structure but with different isotope labeling.
2-Nitrobenzaldehyde semicarbazone: The non-labeled version of the compound.
2-Nitrobenzylidene semicarbazide: A related compound used in similar analytical applications.
Uniqueness
2-Nitrobenzaldehyde semicarbazone-13C,15N3 is unique due to its specific isotope labeling, which provides enhanced sensitivity and accuracy in analytical applications. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
[(E)-(2-nitrophenyl)(113C)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,9+1,10+1,11+1 |
InChI Key |
OEOKLBSECDAYSM-BEMFJYRBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/[13CH]=[15N]/[15NH]C(=O)[15NH2])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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